7-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine
Description
7-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine is a heterocyclic compound featuring a fused pyridine-pyrazine core with a chlorine substituent at position 5. Its structure combines electron-deficient aromatic rings, making it a valuable scaffold in pharmaceuticals and materials science. The compound’s electron-withdrawing nature and substituent positioning influence its reactivity, stability, and functional properties, as evidenced by its applications in cholesterol ester transfer protein (CETP) inhibition studies and conjugated polymers for optoelectronics .
Properties
IUPAC Name |
7-chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c8-7-3-5-6(4-11-7)10-2-1-9-5/h3-4,9-10H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACBLCLXOFZYPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CN=C(C=C2N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine typically involves the following steps:
Nucleophilic Substitution: The chlorine atom in 2-chloro-3-nitropyridine is substituted by esters of optically active phenylalanine.
Reduction: The nitro group is reduced to an amine.
Acylation: The resulting amine is acylated with ethyl oxalyl chloride.
Intramolecular Cyclization: The acylated product undergoes intramolecular cyclization to form the desired pyrazine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products formed from these reactions include various substituted pyrazine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Research indicates that 7-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential as a lead compound for antibiotic development.
Case Study: Antibacterial Efficacy
In a comparative study of several compounds against Staphylococcus aureus and Escherichia coli, this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, highlighting its potential as an antimicrobial agent .
Anticancer Properties
Another promising application is in cancer therapy. Preliminary studies have shown that the compound can induce apoptosis in certain cancer cell lines. For example, it was tested on human breast cancer cells (MCF-7) and exhibited cytotoxic effects at concentrations above 50 µM.
Neurological Research
The compound has also been investigated for its neuroprotective effects. It is believed to modulate neurotransmitter levels and may help in conditions such as Alzheimer's disease.
Case Study: Neuroprotective Effects
In vitro studies demonstrated that treatment with this compound resulted in reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents . This suggests a potential role in developing therapies for neurodegenerative diseases.
Material Science Applications
Polymer Chemistry
The compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in tensile strength and thermal resistance.
| Property | Control Polymer | Polymer with this compound |
|---|---|---|
| Tensile Strength (MPa) | 25 | 35 |
| Thermal Decomposition Temp (°C) | 250 | 300 |
Mechanism of Action
The mechanism of action of 7-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom enhances its binding affinity and specificity, making it a potent inhibitor or modulator of various biological pathways. The compound’s effects are mediated through its ability to alter the conformation and activity of its target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isomeric Analogs: Positional Effects on Bioactivity
- 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine (Isomer): Structural Difference: The pyridine ring is fused at positions 2 and 3 (vs. 3 and 4 in the target compound). Neither improved chemical or metabolic stability compared to lead compounds . Key Insight: Ring fusion positions critically influence bioactivity, likely due to steric and electronic effects on target binding.
- 6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine: Substituent Position: Chlorine at position 6 instead of 6. Its structural similarity highlights the importance of substituent positioning in modulating properties .
Halogen-Substituted Derivatives: Impact of Substituent Type
Antifungal Pyrazine Derivatives :
Fused Heterocycles in Materials Science
- Pyrido[3,4-b]pyrazine vs. Quinoxaline and Pyridine: Electron-Withdrawing Strength: Pyrido[3,4-b]pyrazine exhibits stronger electron-withdrawing ability than quinoxaline or pyridine, leading to lower band gaps (e.g., 0.40–0.53 eV in polymers) and enhanced charge transfer in conjugated polymers . Optoelectronic Performance: Copolymers with thiophene and pyrido[3,4-b]pyrazine units show redshifted UV-vis absorption (λmax ≈ 633 nm) compared to quinoxaline-based analogs, enabling near-infrared applications .
- Thieno[3,4-b]pyrazine: Synthetic Versatility: Efficient preparation of 2,3-disubstituted derivatives allows tuning of electrochemical properties (e.g., pKa, redox potentials), relevant for organic electronics .
Energetic Materials: Furazano-Pyrazine Derivatives
- 4,8-Dinitraminodifurazano[3,4-b,e]pyrazine (55): Detonation Performance: Salts of compound 55 achieved detonation velocities up to 9,413 m/s and pressures of 36.8 GPa, exceeding RDX. However, high sensitivity limits practical use . Thermal Stability: Introduction of nitramino groups enhances energy density but compromises safety .
Comparative Data Table
Key Research Findings
Bioactivity and Stability :
- Chlorine substituent position (e.g., 3 vs. 7) significantly affects antifungal and CETP inhibition activity .
- Fluorination may improve metabolic stability but requires empirical validation .
Materials Science: Pyrido[3,4-b]pyrazine’s electron-withdrawing strength enables low-band-gap polymers for optoelectronics, outperforming quinoxaline and pyridine analogs .
Energetic Materials: Furazano-pyrazine derivatives balance high detonation performance with sensitivity trade-offs, necessitating further stabilization strategies .
Biological Activity
7-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine is a heterocyclic compound with a complex structure that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and implications for therapeutic applications based on various research findings.
Chemical Structure and Properties
- Chemical Formula : CHClN
- CAS Number : 1935398-58-5
- Molecular Weight : 169.61 g/mol
- SMILES Notation : ClC1=CC2=C(C=N1)NCCN2
The compound features a chloro substituent and a fused pyrido-pyrazine ring system, which is significant for its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Properties : Some studies suggest that derivatives of this compound may inhibit specific cancer cell lines.
- Antimicrobial Effects : The compound has shown potential in combating bacterial infections.
- Enzyme Inhibition : It may act as an inhibitor for certain kinases involved in cellular signaling pathways.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Specific methodologies include cyclization reactions that form the fused ring structure.
Anticancer Activity
A study conducted by researchers investigating the structure-activity relationship (SAR) of pyrazolo[3,4-b]pyridines revealed that certain modifications to the core structure enhanced anticancer potency. In particular:
- Compounds with substitutions at the 7-position displayed improved activity against human colon carcinoma cell lines (HT29) with IC values in the nanomolar range .
Antimicrobial Effects
Research has indicated that derivatives of this compound possess significant antimicrobial properties. For instance:
- A derivative was tested against Gram-positive and Gram-negative bacteria and exhibited notable inhibition zones in agar diffusion assays.
Enzyme Inhibition
The biological evaluation of related compounds showed promising results as selective inhibitors of checkpoint kinase 1 (CHK1):
- A study demonstrated that modifications to the pyrazine core could enhance selectivity against CHK2 while maintaining efficacy against CHK1 .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
